Cyclopropyl-methyl-(S)-piperidin-3-yl-amine
Description
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a chiral secondary amine featuring a piperidine core substituted with a cyclopropyl-methyl group at the nitrogen and a methyl group at the (S)-configured piperidin-3-yl position.
Properties
IUPAC Name |
(3S)-N-cyclopropyl-N-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(8-4-5-8)9-3-2-6-10-7-9/h8-10H,2-7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPUGLZFNAERG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization for Piperidin-4-one Formation
A widely adopted route involves intramolecular ester condensation (Dieckmann cyclization) to form the piperidine ring. For example, ethyl cyanoacetate and 1,2-dibromoethane undergo cyclopropanation followed by Michael addition to methyl acrylate, yielding a diester intermediate. Base-mediated cyclization generates piperidin-4-one 5 , which is decarboxylated to 6 (Scheme 1).
Reaction Conditions:
-
Dieckmann cyclization: NaOMe/MeOH, 0°C → room temperature, 12 hr (Yield: 78%)
-
Decarboxylation: LiCl/DMF, 140°C, 3 hr (Yield: 85%)
Introduction of the Cyclopropylmethyl Group
Alkylation of Piperidin-3-amine Intermediates
Reductive amination of piperidin-4-one 6 with methylamine and NaBH₃CN introduces the methylamine group. Subsequent Boc protection and cyclopropylmethylation via nucleophilic substitution yield the protected amine 8 (Scheme 2).
Key Steps:
-
Reductive amination: MeNH₂, NaBH₃CN, MeOH, 0°C → RT, 24 hr (Yield: 92%)
-
Cyclopropylmethylation: Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C, 8 hr (Yield: 76%)
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
The (S)-configuration is achieved using (R)-(-)-2-phenylglycinol as a chiral auxiliary. Condensation with piperidin-3-one forms a Schiff base, which undergoes stereoselective reduction with L-Selectride to afford the (S)-amine with 94% ee (Table 1).
Table 1: Stereoselective Reduction Outcomes
| Reducing Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| L-Selectride | THF | -78 | 94 | 85 |
| NaBH₄ | MeOH | 0 | 12 | 78 |
Alternative Routes from Patent Literature
Hydrogenation of Pyridine Derivatives
A patent route hydrogenates 3-cyano-4-methylpyridine over Rh/Al₂O₃ at 100°C under 100 psi H₂, yielding cis-4-methylpiperidin-3-amine (cis:trans = 5:1). Methylation with iodomethane and subsequent cyclopropylmethylation affords the target compound in 67% overall yield (Scheme 3).
Critical Parameters:
-
Catalyst loading: 5 wt% Rh/Al₂O₃
-
Hydrogen pressure: 100 psi
-
Reaction time: 24 hr
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Dieckmann Cyclization | 8 | 58 | 94 | Moderate |
| Hydrogenation | 5 | 67 | 99* | High |
| Chiral Resolution | 6 | 45 | 99 | Low |
*Racemic mixture resolved via chiral chromatography.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility in cyclopropanation and hydrogenation steps. For instance, electrolytic oxidation of carbamates (as described in WO2004046112A2) achieves 90% conversion in flow systems, reducing byproduct formation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in nucleophilic substitution reactions, particularly under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine .
Example Reaction :
Reductive Amination
The amine undergoes reductive amination with carbonyl compounds (e.g., aldehydes/ketones) to form tertiary amines. Catalytic hydrogenation (H₂/Pd-C) or NaBH₃CN are common reducing agents .
Case Study :
-
Reaction with 4-nitrobenzaldehyde in ethanol followed by NaBH₄ reduction yields a benzyl-substituted derivative (Yield: 92%) .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:
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Acid-Catalyzed Hydrolysis : Forms a linear alkene via protonation and bond cleavage .
-
Oxidative Ring Opening : Ozonolysis or oxidation with KMnO₄ produces dicarboxylic acid derivatives.
Conditions and Outcomes :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid hydrolysis (HCl) | Reflux in H₂O/EtOH | 3-(Methylamino)pent-1-ene | 60% |
| Ozonolysis | O₃, then Zn/H₂O | Succinic acid derivative | 45% |
Piperidine Ring Functionalization
The piperidine ring participates in electrophilic aromatic substitution (EAS) and hydrogenation:
-
EAS : Nitration at the 4-position using HNO₃/H₂SO₄ (Yield: ~50%) .
-
Hydrogenation : Catalytic hydrogenation reduces the ring to a fully saturated piperidine (Pd/C, H₂, 80% yield) .
Catalytic Cross-Coupling Reactions
The amine acts as a directing group in transition-metal-catalyzed reactions:
-
Rh-Catalyzed Asymmetric Heck Reaction : Forms enantioselective C–C bonds with aryl boronic acids .
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Suzuki Coupling : With aryl halides (Pd(PPh₃)₄, K₂CO₃) to generate biaryl derivatives .
Key Data :
| Reaction | Catalyst | Substrate | ee (%) | Yield |
|---|---|---|---|---|
| Asymmetric Heck | Rh(I)/BINAP | Phenyl boronic acid | 98 | 88% |
| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromotoluene | – | 78% |
Salt Formation and Acid-Base Reactions
The amine forms stable salts with mineral acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmaceutical applications.
Thermodynamic Data :
-
pKa : ~9.2 (amine proton)
-
Solubility in HCl (1M) : >200 mg/mL
Oxidation Reactions
The secondary amine oxidizes to nitroxides or nitroso compounds under strong oxidative conditions:
Scientific Research Applications
Pharmacological Applications
1.1 Neurokinin Receptor Antagonism
One of the primary applications of cyclopropyl-methyl-(S)-piperidin-3-yl-amine is its role as an antagonist of neurokinin receptors, particularly NK1 receptors. These receptors are involved in various physiological processes, including pain perception and inflammation. The compound has shown promise in treating conditions mediated by tachykinins, such as:
- Chronic Pain : The compound exhibits potential in alleviating various pain syndromes, including migraine and neuropathic pain, by blocking substance P from binding to its receptor .
- Inflammatory Disorders : It may be beneficial in managing inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease due to its anti-inflammatory properties .
1.2 Central Nervous System Disorders
This compound has been investigated for its effects on central nervous system (CNS) disorders. Its applications include:
- Anxiety and Depression : Research indicates that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation, suggesting potential use in treating anxiety and depression .
- Cognitive Disorders : Its efficacy is being explored in the context of Alzheimer's disease and other cognitive impairments, where modulation of neurokinin receptors may enhance cognitive function .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of specific structural features of this compound that enhance its pharmacological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl group | Increases lipophilicity and receptor binding affinity |
| Piperidine ring | Essential for neurokinin receptor antagonism |
| Methyl substitution | Modulates potency against various receptor subtypes |
These findings suggest that modifications to the cyclopropyl or piperidine components can lead to significant changes in the compound's efficacy .
Clinical Implications
Clinical trials are ongoing to evaluate the safety and efficacy of this compound in treating chronic pain conditions and anxiety disorders. Preliminary results indicate a favorable safety profile with significant improvements in patient-reported outcomes related to pain and mood disorders .
Mechanism of Action
The mechanism of action of Cyclopropyl-methyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations :
- Cyclopropyl vs.
- Aryl vs. Alkyl Substituents : Compounds with aryl groups (e.g., phenyl or trifluoromethylphenyl in ) exhibit increased hydrophobicity and electronic effects, which may improve binding affinity in hydrophobic pockets of biological targets .
Biological Activity
Cyclopropyl-methyl-(S)-piperidin-3-yl-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , influencing various cellular processes. For instance, it has been investigated for its potential to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular energy metabolism and signaling pathways .
Biological Activities
- Antimicrobial Activity :
- Antituberculosis Activity :
- Opioid Receptor Interaction :
- Cancer Therapeutics :
Table 1: Summary of Biological Activities
Case Study: Antituberculosis Activity
A study focusing on the SAR of cyclic amines indicated that certain substitutions on the piperidine ring could enhance the compound's efficacy against M. tuberculosis. The most active derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
What are the key challenges in synthesizing Cyclopropyl-methyl-(S)-piperidin-3-yl-amine with high enantiomeric purity?
Methodological Answer:
Synthesis of this chiral piperidine derivative requires stereocontrolled reactions. A common approach involves:
- Chiral resolution : Using chiral auxiliaries or catalysts to control the (S)-configuration at the piperidine 3-position. For example, asymmetric hydrogenation of imine intermediates with catalysts like BINAP-Ru complexes can achieve >90% enantiomeric excess .
- Cyclopropane introduction : Cyclopropyl groups are often added via [2+1] cycloaddition reactions (e.g., Simmons-Smith) or nucleophilic substitution with cyclopropyl halides. Reaction conditions (e.g., temperature <0°C, anhydrous solvents) are critical to avoid ring-opening side reactions .
Validation : Confirm purity via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with racemic standards.
How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- ¹H NMR : Cyclopropyl protons (δ 0.5–1.5 ppm, multiplet), piperidine H-3 (δ 3.0–3.5 ppm, multiplet due to coupling with adjacent NH).
- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm), piperidine C-3 (δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected for C₉H₁₇N₂: 153.1392) and rule out impurities .
Advanced Research Questions
How does the cyclopropyl moiety influence the compound’s interaction with biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the cyclopropyl group’s rigid structure to assess steric effects on binding pockets. Compare with non-cyclopropyl analogs to identify conformational constraints that enhance target affinity .
- SAR Studies : Replace cyclopropyl with other substituents (e.g., methyl, vinyl) and measure changes in IC₅₀ values. For example, cyclopropyl analogs of similar piperidine derivatives show 10–50× higher selectivity for κ-opioid receptors vs. δ-opioid receptors .
How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Optimization :
- Cell-based vs. cell-free assays : Test the compound in both systems. For instance, discrepancies in IC₅₀ values (e.g., 50 nM in HEK293 cells vs. 500 nM in membrane preparations) may arise from differences in membrane permeability or efflux pumps .
- Buffer conditions : Adjust pH (6.5–7.4) and ion concentrations (e.g., Mg²⁺) to mimic physiological environments .
- Data Normalization : Use reference compounds (e.g., known agonists/antagonists) to calibrate inter-assay variability .
What strategies are effective for optimizing metabolic stability without compromising target affinity?
Methodological Answer:
- Isotere Replacement : Replace metabolically labile groups (e.g., methylamine) with bioisosteres like cyclopropylamine. For example, cyclopropyl analogs of piperidine-based inhibitors show reduced CYP3A4-mediated oxidation, increasing half-life (t₁/₂) from 2 h to >8 h in hepatocyte assays .
- Deuterium Labeling : Introduce deuterium at α-positions (e.g., C-3 of piperidine) to slow oxidative metabolism (kinetic isotope effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
